molecular formula C8H16ClNO3 B2448242 (3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride CAS No. 2490322-83-1

(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride

Cat. No.: B2448242
CAS No.: 2490322-83-1
M. Wt: 209.67
InChI Key: YJZVNQJWZLEEBN-HHQFNNIRSA-N
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Description

(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups within the spirocyclic framework makes it a versatile intermediate for the synthesis of more complex molecules.

Properties

IUPAC Name

(3R,4S)-3-amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c9-6-5-12-8(7(6)10)1-3-11-4-2-8;/h6-7,10H,1-5,9H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZVNQJWZLEEBN-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(C(CO2)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12[C@H]([C@@H](CO2)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of a suitable diol precursor with an amine under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the precise control of reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a spirocyclic ketone, while substitution reactions can yield a variety of functionalized spirocyclic compounds.

Scientific Research Applications

(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of both amino and hydroxyl groups allows for multiple modes of interaction with biological molecules, including hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol: The free base form of the compound without the hydrochloride salt.

    (3R,4S)-3-Hydroxy-1,8-dioxaspiro[4.5]decan-4-ol: A similar compound with a hydroxyl group instead of an amino group.

    (3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-one: A ketone analog of the compound.

Uniqueness

(3R,4S)-3-Amino-1,8-dioxaspiro[45]decan-4-ol;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups within the spirocyclic framework

Biological Activity

(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound's framework includes both amino and hydroxyl functional groups, which contribute to its versatility in various biochemical applications.

Chemical Structure and Properties

The compound is characterized by its spirocyclic structure, which can significantly influence its interaction with biological targets. The IUPAC name is (3R,4S)-3-amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride, and it has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₅ClN₁O₃
Molecular Weight195.66 g/mol
CAS Number2490322-83-1
SolubilitySoluble in water

The biological activity of (3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride may involve multiple mechanisms depending on the specific biological context. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with various biological macromolecules such as proteins and nucleic acids. This interaction could lead to modulation of enzyme activities or receptor binding.

Antipsychotic Potential

Research has indicated that compounds structurally related to (3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride may exhibit antipsychotic properties. For instance, studies on similar spirocyclic compounds have shown efficacy in behavioral pharmacological models indicative of antipsychotic activity, suggesting a potential therapeutic application for this compound in treating psychiatric disorders .

Enzyme Inhibition

The compound's structural features suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. The hydroxyl group could participate in interactions that modulate enzyme function, which is a common mechanism for many biologically active compounds.

Case Studies

  • Antipsychotic Activity : A study involving related spirocyclic compounds demonstrated their ability to suppress self-stimulation behavior in rats, indicating potential antipsychotic effects with reduced side effects associated with traditional therapies .
  • Enzyme Interaction : Research into similar compounds has shown that they can selectively inhibit enzymes involved in neurotransmitter metabolism, which may provide insights into the therapeutic mechanisms of (3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride.

Synthesis and Derivatives

The synthesis of (3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride typically involves cyclization reactions from diol precursors under controlled acidic conditions. This process allows for the introduction of the amino and hydroxyl groups necessary for its biological activity.

Synthetic Routes

StepDescription
1Formation of spirocyclic core from diol precursor
2Introduction of amino group via amination
3Hydroxylation to yield the final product

Q & A

Q. Methodology :

  • Synthesis : Utilize multi-step organic reactions, such as cyclization of epoxide intermediates with amino alcohols, followed by HCl salt formation .
  • Stereochemical Control : Employ chiral catalysts or enantioselective reagents during key steps. Monitor stereochemistry using chiral HPLC or polarimetry .
  • Purification : Use column chromatography (e.g., silica gel) or recrystallization to isolate the hydrochloride salt. Confirm purity via melting point analysis and NMR .

Advanced: How can computational methods like QSAR predict the biological activity of this spirocyclic compound?

Q. Methodology :

  • QSAR Modeling : Train models using structural descriptors (e.g., logP, topological polar surface area) and bioactivity data from analogs. Validate with in vitro assays (e.g., enzyme inhibition) .
  • Docking Studies : Simulate interactions with target proteins (e.g., GPCRs) using software like AutoDock Vina. Compare binding affinities with known ligands to prioritize targets .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure and stereochemistry?

Q. Methodology :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (COSY, NOESY) to assign stereocenters and verify the spirocyclic framework .
  • X-ray Crystallography : Resolve crystal structures to unambiguously confirm the (3R,4S) configuration .
  • IR Spectroscopy : Identify functional groups (e.g., -NH2_2, -OH) and salt formation (HCl stretch) .

Advanced: How do structural modifications (e.g., homologs, enantiomers) impact biological activity?

Q. Methodology :

  • Comparative SAR Studies : Synthesize analogs (e.g., carbon chain homologs, enantiomers) and test in biological assays (e.g., receptor binding).
  • Data Analysis : Use statistical tools (e.g., ANOVA) to correlate structural features (e.g., ring size, substituents) with activity trends. For example, homologs with extended chains may show reduced solubility but increased target affinity .

Basic: What methods are used to assess the solubility and stability of the hydrochloride salt?

Q. Methodology :

  • Solubility Testing : Perform shake-flask experiments in buffers (pH 1–7.4) and measure concentration via UV-Vis spectroscopy .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze degradation products using LC-MS. Hydrochloride salts typically enhance aqueous stability compared to free bases .

Advanced: How can mechanistic studies elucidate the compound’s interaction with enzymes or receptors?

Q. Methodology :

  • Kinetic Assays : Measure enzyme inhibition (e.g., IC50_{50}) under varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (kon_{on}, koff_{off}) between the compound and immobilized targets .

Basic: How should researchers resolve contradictions in activity data between enantiomers or analogs?

Q. Methodology :

  • Meta-Analysis : Aggregate data from multiple studies and apply multivariate regression to identify confounding variables (e.g., assay conditions, purity).
  • Replicate Experiments : Reproduce conflicting studies with standardized protocols. For example, enantiomers may exhibit divergent activity in cell-based vs. cell-free assays .

Advanced: What formulation strategies optimize bioavailability for in vivo studies?

Q. Methodology :

  • Salt Selection : Compare hydrochloride with other salts (e.g., sulfate, phosphate) for solubility and crystallinity using thermal analysis (DSC) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance oral bioavailability. Characterize particle size (DLS) and drug release profiles (dialysis) .

Basic: Which analytical methods ensure batch-to-batch consistency in compound purity?

Q. Methodology :

  • HPLC/UPLC : Develop a validated method with a C18 column and UV detection. Set acceptance criteria for retention time and peak area (RSD <2%) .
  • Elemental Analysis : Verify chloride content matches theoretical values (±0.3%) to confirm salt stoichiometry .

Advanced: How can in vitro toxicological profiling guide safe dosing in preclinical models?

Q. Methodology :

  • Cytotoxicity Screening : Test in hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines using MTT assays. Calculate IC50_{50} values .
  • hERG Inhibition Assay : Use patch-clamp electrophysiology to assess cardiac toxicity risk. Prioritize compounds with IC50_{50} >10 μM .

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